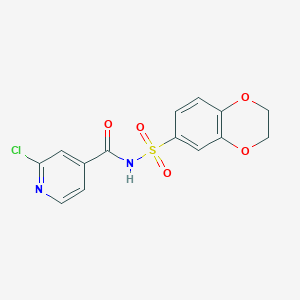
2-chloro-N-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyridine-4-carboxamide, also known as GSK-J4, is a small molecule inhibitor that targets the histone demethylase JMJD3. JMJD3 is a member of the Jumonji C (JmjC) domain-containing family of proteins, which play a key role in regulating gene expression by removing methyl groups from histones. GSK-J4 has been shown to have potential therapeutic applications in a variety of diseases, including cancer, inflammation, and neurodegenerative disorders.
Mecanismo De Acción
2-chloro-N-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyridine-4-carboxamide exerts its effects by inhibiting the activity of JMJD3, a histone demethylase that plays a key role in regulating gene expression. JMJD3 is involved in the removal of methyl groups from histones, which can lead to changes in gene expression. By inhibiting JMJD3, 2-chloro-N-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyridine-4-carboxamide can alter the expression of genes involved in various biological processes, including cell proliferation, inflammation, and neurodegeneration.
Biochemical and Physiological Effects:
2-chloro-N-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyridine-4-carboxamide has been shown to have a variety of biochemical and physiological effects, depending on the specific disease or condition being studied. In cancer, 2-chloro-N-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyridine-4-carboxamide has been shown to inhibit cell proliferation and induce apoptosis (programmed cell death) in cancer cells. Inflammation is another area where 2-chloro-N-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyridine-4-carboxamide has shown promise, with studies demonstrating its ability to reduce the production of pro-inflammatory cytokines in macrophages and other immune cells. In neurodegenerative disorders, 2-chloro-N-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyridine-4-carboxamide has been shown to protect neurons from damage and improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-chloro-N-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyridine-4-carboxamide is its specificity for JMJD3, which allows for targeted inhibition of this protein without affecting other histone demethylases. This can be useful in studying the specific role of JMJD3 in various biological processes. However, one limitation of 2-chloro-N-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyridine-4-carboxamide is its relatively low potency, which can make it difficult to achieve complete inhibition of JMJD3 in some experiments.
Direcciones Futuras
There are several potential future directions for research on 2-chloro-N-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyridine-4-carboxamide. One area of interest is the development of more potent analogs of 2-chloro-N-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyridine-4-carboxamide that can achieve greater inhibition of JMJD3. Another potential direction is the use of 2-chloro-N-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyridine-4-carboxamide in combination with other drugs or therapies to enhance its effectiveness. Additionally, further studies are needed to fully elucidate the role of JMJD3 in various biological processes and to determine the potential therapeutic applications of 2-chloro-N-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyridine-4-carboxamide in these areas.
Métodos De Síntesis
The synthesis of 2-chloro-N-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyridine-4-carboxamide involves several steps, starting with the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-amino-5-chloropyridine to form the amide intermediate, which is subsequently treated with sulfonyl chloride to yield the final product.
Aplicaciones Científicas De Investigación
2-chloro-N-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyridine-4-carboxamide has been extensively studied in preclinical models of various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, 2-chloro-N-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyridine-4-carboxamide has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. Inflammation is another area where 2-chloro-N-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyridine-4-carboxamide has shown promise, with studies demonstrating its ability to reduce the production of pro-inflammatory cytokines in macrophages and other immune cells. In neurodegenerative disorders, 2-chloro-N-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyridine-4-carboxamide has been shown to protect neurons from damage and improve cognitive function in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O5S/c15-13-7-9(3-4-16-13)14(18)17-23(19,20)10-1-2-11-12(8-10)22-6-5-21-11/h1-4,7-8H,5-6H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSXPOXHLNTTOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC(=O)C3=CC(=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


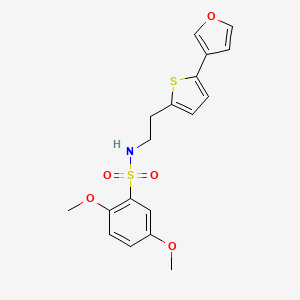
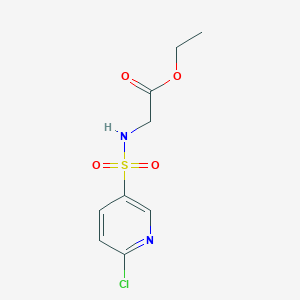
![(1s,3r)-3-[(3-Fluoropyridin-2-yl)amino]-1-methylcyclobutan-1-ol](/img/structure/B2862869.png)

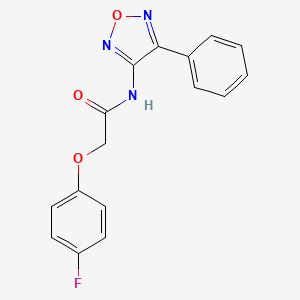
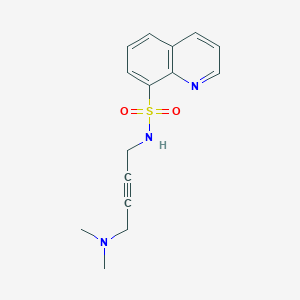
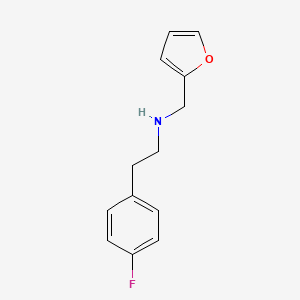
![N-[(3,4-dichlorophenyl)methyl]-2-hydroxy-3,5-diiodobenzamide](/img/structure/B2862876.png)
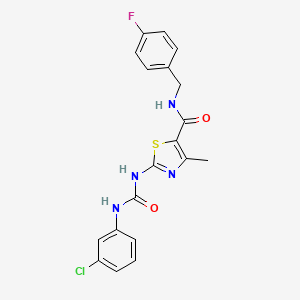

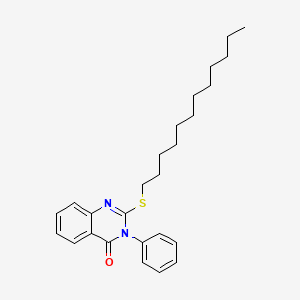
(C)C(C)(C)C](/img/structure/B2862888.png)
![1-(3-Propan-2-yl-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one](/img/structure/B2862889.png)